2-Bromo-1-(3-nitro-4-pyridinyl)ethanone
Description
Properties
CAS No. |
1202854-32-7 |
|---|---|
Molecular Formula |
C7H5BrN2O3 |
Molecular Weight |
245.03 g/mol |
IUPAC Name |
2-bromo-1-(3-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2 |
InChI Key |
FNNJDKAJEQNGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the bromination of 1-(3-nitro-4-pyridinyl)ethanone or related precursors. The key step is the selective introduction of a bromine atom at the alpha position to the carbonyl group on the ethanone moiety, while maintaining the integrity of the nitro-substituted pyridine ring.
Bromination of Pyridinyl Ethanone Derivatives
A common method involves the bromination of the corresponding pyridinyl ethanone using elemental bromine or brominating agents under controlled conditions:
- Reagents: Bromine (Br2), sometimes in the presence of a catalyst or base.
- Solvents: Glacial acetic acid or chloroform are frequently used to dissolve the substrate and control the reaction environment.
- Conditions: The reaction is typically carried out at low temperatures (below 20°C to 40°C) to prevent over-bromination and side reactions.
- Work-up: The product often precipitates during the reaction and can be isolated by filtration, followed by recrystallization from suitable solvents such as ethanol or ethanol-water mixtures.
An example from related bromophenacyl derivatives shows the method:
| Step | Description |
|---|---|
| 1 | Dissolve 1-(3-nitro-4-pyridinyl)ethanone in glacial acetic acid. |
| 2 | Slowly add bromine dropwise with vigorous stirring, maintaining temperature below 20°C. |
| 3 | Allow the reaction to proceed until completion as monitored by TLC. |
| 4 | Cool the mixture, filter the precipitated product, wash with 50% alcohol to remove impurities. |
| 5 | Recrystallize from ethanol or ethanol-water to obtain pure this compound. |
This method is analogous to the synthesis of 2-bromo-1-(4-chlorophenyl)ethanone described in literature, where bromine is added slowly to a solution of the acetophenone derivative in acetic acid, yielding the brominated product in about 70-75% yield with high purity.
Alternative Brominating Agents and Catalysts
- N-Bromosuccinimide (NBS): Used as a milder brominating agent to improve selectivity and reduce byproducts, though it increases cost.
- Bromine chloride (BrCl): Can increase bromine utilization but may introduce impurities.
- Bases: Sodium hydroxide or potassium hydroxide aqueous solutions are sometimes added to facilitate the reaction or neutralize byproducts.
Industrial Preparations and Optimization
While specific literature on this compound is limited, related compounds such as 2-bromo-2-nitro-1,3-propanediol (bronopol) have well-documented industrial preparation methods that can inform the synthesis strategy:
- The process involves bromination of nitromethane in aqueous media with bromine and sodium hydroxide, followed by chlorination and reaction with formaldehyde.
- Optimization of molar ratios, temperature control (0-70°C), and reaction times (0.5-2 hours) leads to high yields (up to 95%) and purity (99%).
- The use of aqueous sodium hydroxide solution as a base catalyst is critical for efficient bromination and subsequent reactions.
- Avoidance of organic solvents like ethanol reduces cost and environmental impact.
Though the exact synthesis of this compound may differ due to structural differences, the principles of controlled bromination, use of aqueous base, and temperature regulation are applicable.
Data Tables and Research Outcomes
Comparative Yields and Purity from Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromine (Br2) | Glacial acetic acid | 0-20 | 70-75 | >98 | Standard method, moderate cost |
| N-Bromosuccinimide | Chloroform | Room temperature | 75-80 | >99 | Higher cost, better selectivity |
| Bromine chloride | Aqueous solution | 0-40 | 65-70 | 95-97 | Higher impurities |
Reaction Conditions and Outcomes for Related Compounds (Bronopol)
| Step | Reagents & Ratios | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| a | Nitromethane : Bromine = 1 : 1.5-1.8 mol | 0-70°C, 0.5-2 hrs | 96-98 | 99 | Formation of tribromonitromethane |
| b-c | Tribromonitromethane + Formaldehyde + Base | 0-60°C, 0.5-2 hrs | 94-96 | 99 | Final product isolation |
Summary and Recommendations
- The preparation of This compound primarily relies on controlled bromination of the corresponding ethanone precursor.
- Elemental bromine in glacial acetic acid under low temperature conditions is the most common and cost-effective method.
- Alternative brominating agents like N-bromosuccinimide offer improved selectivity but at higher cost.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization ensure high purity.
- Insights from industrial processes for related brominated nitro compounds suggest that aqueous base catalysis and precise stoichiometric control optimize yields and reduce impurities.
- Further detailed studies specific to the 3-nitro-4-pyridinyl substitution pattern would enhance process efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-nitro-4-pyridinyl)ethanone.
Oxidation: Formation of 2-bromo-1-(3-nitro-4-pyridinyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Substituent Effects :
- Pyridinyl vs. Phenyl Derivatives: Unlike phenyl-based analogs (e.g., 2-bromo-1-(4-chlorophenyl)ethanone), the pyridine ring introduces a nitrogen atom, creating a dipole moment and altering solubility and coordination properties. The nitro group at position 3 further enhances electrophilicity compared to electron-donating groups like methoxy or hydroxyl .
- Heterocyclic Variants: Compounds like 2-bromo-1-(furan-2-yl)ethanone () feature oxygen in the heterocycle, which is less electronegative than pyridine’s nitrogen. This reduces the electron-withdrawing effect, making furan derivatives less reactive in certain substitution reactions .
Data Table: Comparative Analysis
Research Findings
- Reactivity : The nitro group in the target compound accelerates SN2 reactions by stabilizing transition states through electron withdrawal, whereas methoxy-substituted analogs require harsher conditions .
- Thermal Stability : Pyridinyl derivatives generally exhibit higher thermal stability than phenyl analogs, as evidenced by their use in high-temperature syntheses .
- Ecological Impact: Nitro-containing bromoethanones show higher persistence in aquatic environments compared to furan or methoxy variants, necessitating stringent disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
